3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-fluorobenzoic acid.
Benzylation: The 3-fluorobenzoic acid undergoes a benzylation reaction with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in an organic solvent like dimethylformamide (DMF).
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods:
the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Major Products:
Substitution Reactions: Substituted benzoic acids.
Esterification: Esters of this compound.
Reduction: 3-Fluoro-2-[(phenylmethyl)oxy]benzyl alcohol.
Scientific Research Applications
3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
3-Fluorobenzoic acid: Lacks the benzyloxy group, making it less versatile in organic synthesis.
2-[(Phenylmethyl)oxy]benzoic acid: Lacks the fluorine atom, which may reduce its binding affinity and metabolic stability.
3-Chloro-2-[(phenylmethyl)oxy]benzoic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
Uniqueness:
3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid is unique due to the presence of both the fluorine atom and the benzyloxy group, which confer specific chemical and biological properties. The fluorine atom enhances binding affinity and metabolic stability, while the benzyloxy group provides versatility in synthetic applications .
Properties
IUPAC Name |
3-fluoro-2-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNBJPVOGUIYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.